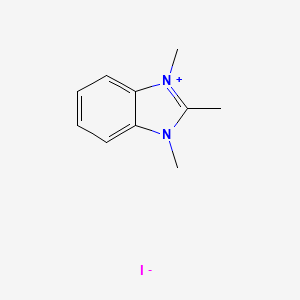
1,2,3-Trimethylbenzimidazolium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Trimethylbenzimidazolium iodide is a chemical compound that belongs to the class of benzimidazolium salts It is characterized by the presence of three methyl groups attached to the benzimidazole ring and an iodide counterion
準備方法
Synthetic Routes and Reaction Conditions
1,2,3-Trimethylbenzimidazolium iodide can be synthesized through the condensation of 1,2-diaminobenzene with acetic acid, followed by methylation and iodination. The reaction typically involves the following steps:
Condensation: 1,2-diaminobenzene reacts with acetic acid to form 1,2-dimethylbenzimidazole.
Methylation: The 1,2-dimethylbenzimidazole is further methylated using methyl iodide to introduce the third methyl group, resulting in 1,2,3-trimethylbenzimidazole.
Iodination: Finally, the 1,2,3-trimethylbenzimidazole is treated with iodine to form this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as microwave irradiation and solvent-free conditions .
化学反応の分析
Types of Reactions
1,2,3-Trimethylbenzimidazolium iodide undergoes various chemical reactions, including:
Condensation Reactions: It reacts with aromatic aldehydes in the presence of piperidine as a catalyst to form benzimidazole-based hemicyanine dyes.
Substitution Reactions: The compound can participate in substitution reactions due to the reactivity of the 2-methyl group.
Common Reagents and Conditions
Reagents: Aromatic aldehydes, piperidine, methyl iodide, iodine.
Conditions: Solvent-free conditions, microwave irradiation, and the use of catalysts such as piperidine.
Major Products
Hemicyanine Dyes: Formed through condensation reactions with aromatic aldehydes.
Substituted Benzimidazoles: Formed through substitution reactions.
科学的研究の応用
1,2,3-Trimethylbenzimidazolium iodide has several scientific research applications, including:
Organic Synthesis: Used as a precursor for the synthesis of various benzimidazole derivatives and dyes.
Materials Science:
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
作用機序
The mechanism of action of 1,2,3-trimethylbenzimidazolium iodide involves the reactivity of the 2-methyl group, which can undergo various chemical transformations. The presence of the iodide counterion also influences its reactivity and interactions with other molecules .
類似化合物との比較
1,2,3-Trimethylbenzimidazolium iodide can be compared with other benzimidazolium salts, such as:
1,2-Dimethylbenzimidazolium iodide: Lacks the third methyl group, resulting in different reactivity and applications.
1-Methylbenzimidazolium iodide: Contains only one methyl group, leading to distinct chemical properties and uses.
Benzimidazolium iodide: The parent compound without any methyl groups, exhibiting unique reactivity compared to its methylated derivatives.
The uniqueness of this compound lies in its specific methylation pattern, which imparts distinct chemical properties and reactivity, making it valuable for various applications in organic synthesis and materials science .
特性
CAS番号 |
3805-38-7 |
|---|---|
分子式 |
C10H13IN2 |
分子量 |
288.13 g/mol |
IUPAC名 |
1,2,3-trimethylbenzimidazol-3-ium;iodide |
InChI |
InChI=1S/C10H13N2.HI/c1-8-11(2)9-6-4-5-7-10(9)12(8)3;/h4-7H,1-3H3;1H/q+1;/p-1 |
InChIキー |
RDSICPYJALLFAN-UHFFFAOYSA-M |
正規SMILES |
CC1=[N+](C2=CC=CC=C2N1C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


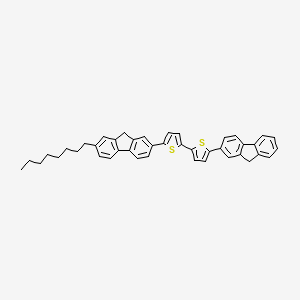
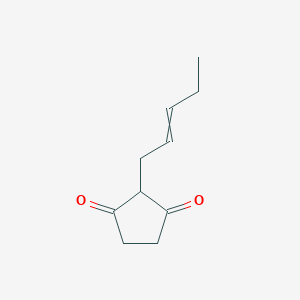
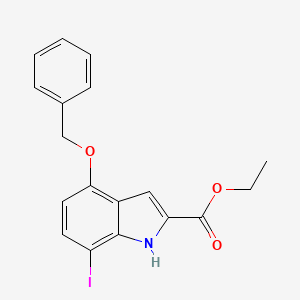
![5-Methoxy-2-methylbenzo[D]thiazole-6-carboxylic acid](/img/structure/B14174584.png)
![2-[4-(Hexylamino)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14174593.png)
![5-(furan-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14174601.png)

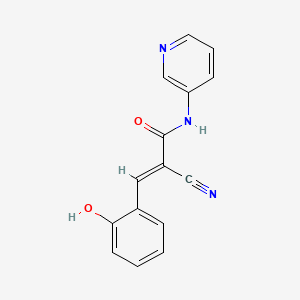


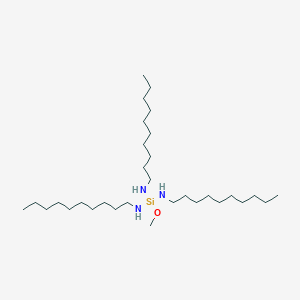
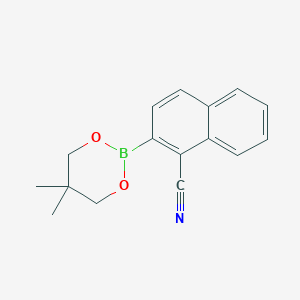
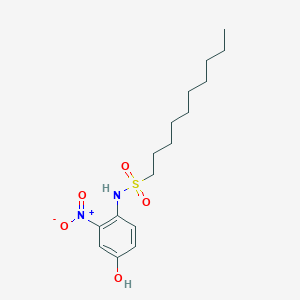
![3-Phenyl-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14174649.png)
